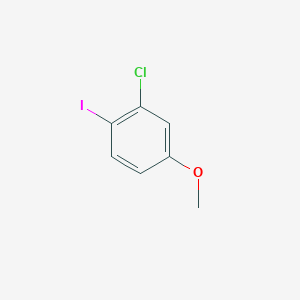

2-Chloro-1-iodo-4-methoxybenzene

Vue d'ensemble

Description

2-Chloro-1-iodo-4-methoxybenzene is an organic compound with the molecular formula C7H6ClIO. It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and methoxy groups.

Mécanisme D'action

Target of Action

The primary target of 2-Chloro-1-iodo-4-methoxybenzene is the benzene ring, a cyclic compound with six pi electrons . The benzene ring is especially stable due to the delocalization of these electrons in p orbitals above and below the plane of the ring .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps:

- The electrons in the pi bond attack the electrophile, resulting in one carbon getting a positive charge and the other forming a C-E bond. This forms the arenium ion . The lone pair of electrons on a base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reform aromaticity .

Biochemical Pathways

The affected biochemical pathway is the electrophilic aromatic substitution pathway . This pathway involves the formation of a sigma bond to the benzene ring by the electrophile, generating a positively charged benzenonium intermediate . The intermediate then loses a proton, yielding a substituted benzene ring .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature . It’s stored in a refrigerator, suggesting that it may degrade at higher temperatures .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, where the electrophile forms a sigma bond to the benzene ring, generating a positively charged benzenonium intermediate . The intermediate then loses a proton, yielding a substituted benzene ring .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to light and strong oxidizing agents could potentially lead to hazardous decomposition . Furthermore, the compound’s action may be influenced by temperature, as it’s stored in a refrigerator .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-iodo-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-chloro-4-methoxyanisole using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-1-iodo-4-methoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the iodine to a hydrogen atom.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Electrophilic Substitution: Reagents like bromine or sulfuric acid in solvents such as acetic acid are typical.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium methoxide can yield 2-methoxy-1-iodo-4-methoxybenzene, while oxidation with potassium permanganate can produce 2-chloro-1-iodo-4-methoxybenzoic acid .

Applications De Recherche Scientifique

2-Chloro-1-iodo-4-methoxybenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: It is used in the preparation of advanced materials, such as polymers and liquid crystals.

Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-4-iodoanisole: Similar structure but lacks the methoxy group at the 1-position.

4-Chloro-2-iodo-1-methoxybenzene: Similar structure but with different positions of the substituents.

2-Chloroanisole: Contains only the chlorine and methoxy groups without iodine.

Uniqueness

2-Chloro-1-iodo-4-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both electron-donating and electron-withdrawing groups allows for a wide range of synthetic applications and makes it a valuable intermediate in organic synthesis .

Propriétés

IUPAC Name |

2-chloro-1-iodo-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBVHCKCKXFVLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-ETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE](/img/structure/B2943908.png)

![5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[2.3]hexane-1-carboxylic acid](/img/structure/B2943910.png)

![N-(2-chloro-6-methylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2943913.png)

![5-[(E)-(4-bromophenyl)methylidene]-2-imino-1-methyltetrahydro-4H-imidazol-4-one](/img/structure/B2943919.png)

![3-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2943920.png)

![3-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride](/img/structure/B2943924.png)

![1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B2943927.png)